REACTION_CXSMILES
|
[OH:1][CH:2]1[CH2:7][CH2:6][CH2:5][NH:4][CH2:3]1.[C:8](OC(=O)C)(=[O:10])[CH3:9]>C(Cl)Cl>[C:8]([N:4]1[CH2:5][CH2:6][CH2:7][CH:2]([OH:1])[CH2:3]1)(=[O:10])[CH3:9]
|
Name
|
|
Quantity
|
0.4 mol
|
Type
|
reactant
|
Smiles
|
OC1CNCCC1
|
Name
|
|
Quantity
|
0.46 mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
10 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintaining the temperature under 20° C
|
Type
|
CUSTOM
|
Details
|
to come to room temperature
|
Type
|
TEMPERATURE
|
Details
|
is then refluxed for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The methylene chloride is evaporated off
|
Type
|
DISTILLATION
|
Details
|
the remaining liquid is distilled under high vacuum
|
Type
|
CUSTOM
|
Details
|
A thick yellow oil is collected at 122°-126° C. (0.3 mm Hg)
|
Name
|
|
Type
|
|
Smiles
|
C(C)(=O)N1CC(CCC1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |